Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMLHCFFVWGOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178109 | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644970-40-1 | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644970-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediates
- tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate is a common intermediate used for further functionalization at the 3-position of the pyrrolidine ring.
- Introduction of trifluoromethyl groups is often achieved using trifluoromethylating agents or via nucleophilic substitution on suitable leaving groups.
Representative Preparation Procedure (Patent EP2358670B1)
- A solution containing tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate is heated to approximately 40 °C and stirred for 20-30 minutes.
- This intermediate undergoes nucleophilic substitution or related reactions to introduce the trifluoromethyl group at the 3-position.
- The reaction medium often involves solvents such as ethanol, toluene, or tetrahydrofuran (THF) to facilitate solubility and reaction kinetics.
- After completion, the product is isolated and purified, typically by extraction and chromatographic methods.
This method highlights the importance of controlled temperature and reaction time to optimize yield and purity.
Detailed Research Findings on Synthesis
Synthesis of Pyrrolidine Derivatives with Trifluoromethyl Substitution
- Research focused on pyrrolidine-based compounds for biological activity (e.g., T-type calcium channel inhibitors) has utilized this compound as a key scaffold.
- The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) under suitable catalytic conditions.
- Protecting the nitrogen with a Boc group stabilizes the molecule and allows further functionalization without affecting the amine.
Analytical Characterization
- After synthesis, compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
- Typical NMR data show characteristic chemical shifts for the pyrrolidine ring protons and the tert-butyl group.
- Purity is confirmed to be generally above 95% by HPLC analysis.
Comparative Summary Table of Preparation Parameters
| Parameter | Details/Conditions | Notes |
|---|---|---|
| Starting material | tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Key intermediate for substitution |
| Reaction temperature | ~40 °C | Controlled for optimal reaction rate |
| Reaction time | 20-30 minutes | Sufficient for substitution completion |
| Solvents used | Ethanol, toluene, tetrahydrofuran (THF) | Facilitate solubility and reaction kinetics |
| Protection group | tert-Butyl carbamate (Boc) | Protects nitrogen during synthesis |
| Purification methods | Extraction, chromatography | Ensures high purity (>95%) |
| Analytical techniques | ^1H NMR, ^13C NMR, HRMS, HPLC | Confirm structure and purity |
| Stock solution solvents | DMSO, PEG300, Tween 80, water | For biological assay preparation |
| Solubility enhancement methods | Vortex, ultrasound, mild heating | Ensure complete dissolution |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
TBTP serves as an important building block in the synthesis of pharmaceuticals. Its trifluoromethyl group can enhance the potency and selectivity of drug candidates by improving their bioavailability and protein-binding affinity. Preliminary studies indicate that TBTP can interact with proteins involved in metabolic pathways, making it a potential lead compound for therapeutic agents targeting specific diseases .
Biological Research
In biological studies, TBTP is utilized to investigate the effects of trifluoromethyl groups on biological activity. This compound acts as a model for studying enzyme interactions and metabolic pathways, aiding in the understanding of how modifications at the molecular level can affect biological functions.
Organic Synthesis
TBTP is employed as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling researchers to explore new chemical spaces and develop complex molecules with tailored properties. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for constructing diverse fluorinated heterocycles .
Agrochemicals
The unique reactivity of TBTP makes it suitable for the production of agrochemicals. Its ability to undergo various transformations allows for the development of effective pesticides and herbicides that can target specific agricultural needs while minimizing environmental impact.
Specialty Chemicals
In the industrial sector, TBTP is used to create specialty chemicals that require specific functional groups for enhanced performance in applications ranging from materials science to pharmaceuticals.
Case Studies and Research Findings
Recent studies have highlighted the potential of TBTP in drug discovery:
- Enzyme Interaction Studies : Research indicates that compounds structurally similar to TBTP exhibit binding affinities to enzymes involved in metabolic pathways. This suggests that TBTP could be further explored as a therapeutic agent or lead compound in drug discovery efforts targeting specific diseases.
- Fluorinated Drug Candidates : TBTP has been shown to be an effective starting point for synthesizing fluorinated drug candidates with potential applications in treating various diseases due to its ability to modify properties such as lipophilicity and solubility.
Mechanism of Action
The mechanism of action of tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Examples :
Comparison :
- Structural Differences : These compounds replace the -CF₃ group with a sulfonylmethyl (-SO₂CH₂-) linker connected to aryl groups (e.g., 4-CF₃-phenyl or 3-F-phenyl).
- Synthesis : Synthesized via oxidation of sulfanyl precursors using meta-chloroperbenzoic acid (m-CPBA), yielding 76% for IIf .
Triazole-Containing Derivatives
Examples :
Comparison :
- Structural Differences : A triazole ring replaces the -CF₃ group, appended with aromatic substituents (e.g., dichlorobenzyloxy).
- Synthesis : Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling, requiring catalysts like Pd₂(dba)₃ .
Styryl Derivatives
Examples :
Comparison :
- Structural Differences : Styryl (-CH=CH-Ar) groups at the 2-position introduce conjugated π-systems, differing from the 3-CF₃ substitution.
- Synthesis : Synthesized via photoredox-mediated coupling using Ir(ppy)₂(dtbbpy)PF₆, with yields unspecified .
- Properties : The styryl group enhances UV absorbance and redox activity, making these compounds suitable for photoredox applications. Molecular weights range from 314–364 g/mol .
Aromatic Amine Derivatives
Examples :
Comparison :
- Structural Differences: A naphthyridin-4-ylamino group replaces -CF₃, creating a polyaromatic system.
- Synthesis : Formed via Buchwald-Hartwig amination, yielding 62% after Boc deprotection with HCl .
- Properties : The extended aromatic system increases molecular weight (~450 g/mol) and planar rigidity, favoring DNA intercalation or kinase inhibition.
Hydroxymethyl and Aminopyrrolidine Derivatives
Examples :
Comparison :
- Structural Differences: Hydroxymethyl (-CH₂OH) or amino (-NH₂) groups introduce polarity at the 3-position.
- Synthesis: Hydroxymethyl derivatives are synthesized via asymmetric catalysis or hydrolysis, while amino derivatives involve Boc protection/deprotection .
- Properties: Hydroxymethyl enhances water solubility, whereas amino groups enable protonation at physiological pH, improving bioavailability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a trifluoromethyl substituent. This trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its biological activity by improving membrane permeability.
- Molecular Formula : C10H14F3N
- Molecular Weight : Approximately 215.22 g/mol
- Physical Properties : The compound is generally stable and exhibits distinct solubility characteristics due to the presence of fluorine atoms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group can facilitate hydrogen bonding and other interactions with active sites, modulating the activity of these target molecules .
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which is critical for developing therapeutic agents for conditions like diabetes and obesity .
- Receptor Modulation : Interaction with receptors may influence signaling pathways associated with various physiological processes, including insulin secretion and glucose metabolism .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has been studied as a potential DPP-IV inhibitor, which is relevant for the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance incretin levels, leading to improved insulin secretion .
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| DPP-IV Inhibition | Enzyme inhibition affecting incretin levels | Diabetes treatment |
| Antidepressant Effects | Modulation of neurotransmitter systems | Mental health therapies |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
-
DPP-IV Inhibition Studies :
- A study demonstrated that compounds similar to this compound showed significant inhibition against DPP-IV, suggesting its potential use in diabetes management .
- Docking studies revealed favorable binding interactions with key amino acid residues in the DPP-IV enzyme, enhancing understanding of structure-activity relationships.
- Antidepressant Activity :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | Hydroxyl group addition | Enhanced solubility and bioactivity |
| Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | Amino group addition | Potential antidepressant effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often functionalized using trifluoromethylation reagents under controlled temperatures (0–20°C) in dichloromethane or tetrahydrofuran (THF). Catalysts like DMAP and bases such as triethylamine are critical for activating intermediates .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature to avoid side reactions (e.g., decomposition of the trifluoromethyl group).
Q. How can this compound be purified after synthesis?
- Methodology : Post-synthesis purification often involves acid-mediated deprotection. For instance, trifluoroacetic acid (TFA) in dichloromethane selectively removes the tert-butyloxycarbonyl (Boc) group. Neutralization with NaHCO₃, followed by extraction and column chromatography (e.g., C18 reverse-phase), yields high-purity products .
- Data Insight : A reported deprotection step achieved 80% yield with C18 column purification (acetonitrile/water gradient) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the pyrrolidine backbone and trifluoromethyl group (δ ~120–125 ppm for CF₃ in ¹⁹F NMR).
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 268.1).
- Reference : Structural analogs in the evidence used similar techniques for validation .
Advanced Research Questions
Q. How does the steric and electronic environment of the pyrrolidine ring influence regioselectivity in further functionalization?
- Methodology : The trifluoromethyl group at the 3-position creates steric hindrance, directing electrophilic attacks to the less hindered 2- or 5-positions. Computational modeling (DFT) predicts electron density distribution, while experimental validation uses halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Case Study : A derivative with a 4-bromo-2-chlorophenyl substituent required palladium catalysis for selective coupling .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
- Methodology :
- Acidic Stability : Replace Boc with alternative protecting groups (e.g., Fmoc) for acid-sensitive applications.
- Oxidative Stability : Add antioxidants (e.g., BHT) during storage. Evidence shows Boc deprotection under TFA is tolerated if reaction times are minimized (<3 hours) .
Q. How can computational tools guide the design of this compound analogs for drug discovery?
- Methodology : Use retrosynthesis software (e.g., AI-driven platforms) to predict feasible routes. Molecular docking studies assess binding affinity to targets like enzymes or receptors. For example, analogs with spirocyclic or heteroaryl substituents showed enhanced bioactivity in kinase inhibition assays .
Contradictory Data Analysis
Q. Why do reported yields for similar Boc-protected pyrrolidine derivatives vary significantly across studies?
- Analysis : Variations arise from differences in reaction scale, solvent purity, or workup methods. For instance, a coupling reaction in THF with tetramethylazodicarboxamide achieved 90% yield at 70°C , while smaller-scale reactions may suffer from inefficiencies in mixing or catalyst loading.
- Resolution : Standardize protocols (e.g., inert atmosphere, degassed solvents) and validate with control reactions.
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
